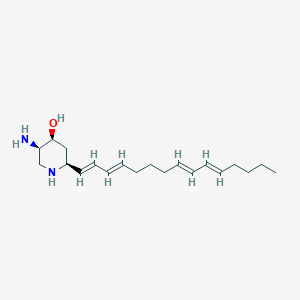
Pseudodistomin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudodistomin C, also known as this compound, is a useful research compound. Its molecular formula is C20H34N2O and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pseudodistomin C exhibits a range of biological activities that are crucial for its application in medical research:
- Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate that it has an IC50 value of approximately 2.3 µg/mL against murine lymphoma L1210 cells and 2.6 µg/mL against human epidermoid carcinoma KB cells . This suggests potential as an anti-cancer agent.
- Antispasmodic Activity : The compound demonstrates significant antispasmodic properties, which could be beneficial in treating conditions characterized by muscle spasms .
- Calmodulin Antagonism : this compound inhibits calmodulin-activated brain phosphodiesterase, suggesting a role in modulating calcium signaling pathways, which are vital in various physiological processes .
Therapeutic Potential
Given its biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines, there is potential for development as an anti-cancer drug. Further studies are needed to explore its efficacy in vivo and its safety profile.
- Muscle Relaxants : Its antispasmodic properties suggest possible applications in treating gastrointestinal disorders or other conditions involving muscle spasms.
Structural Insights
This compound possesses a unique structure characterized by a piperidine ring and an unsaturated side-chain. The absolute configuration has been determined as (2S, 4S, 5R), which is essential for understanding its interaction with biological targets .
Case Studies and Research Findings
Several studies have documented the isolation and characterization of this compound along with its derivatives:
Eigenschaften
Molekularformel |
C20H34N2O |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(2S,4S,5R)-5-amino-2-[(1E,3E,8E,10E)-pentadeca-1,3,8,10-tetraenyl]piperidin-4-ol |
InChI |
InChI=1S/C20H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-20(23)19(21)17-22-18/h5-8,12-15,18-20,22-23H,2-4,9-11,16-17,21H2,1H3/b6-5+,8-7+,13-12+,15-14+/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
OFSZNJWXVVKUPZ-MKBVZRKMSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/CCC/C=C/C=C/[C@@H]1C[C@@H]([C@@H](CN1)N)O |
Kanonische SMILES |
CCCCC=CC=CCCCC=CC=CC1CC(C(CN1)N)O |
Synonyme |
pseudodistomin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















